molecular formula C9H6ClNO2 B11901755 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11901755
M. Wt: 195.60 g/mol
InChI Key: UHEQRXSCGSODRT-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves the introduction of a chloro group and a hydroxyl group onto the indole ring. One common method includes the reaction of 7-chloroindole with appropriate reagents to introduce the hydroxyl and formyl groups. The reaction conditions often involve the use of strong acids or bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors that regulate immune responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-4-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H

InChI Key

UHEQRXSCGSODRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CN2)C=O)Cl

Origin of Product

United States

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